3-(3,4-dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both pyridine and dimethoxyphenyl groups in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with a pyridine derivative in the presence of a base such as sodium hydroxide in ethanol . The resulting chalcone intermediate can then be further reacted with 2-cyanothioacetamide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: A similar compound synthesized via Claisen-Schmidt condensation.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are studied for their potential therapeutic applications.
Uniqueness
3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Its dual presence of pyridine and dimethoxyphenyl groups makes it a versatile compound for various research applications.
Properties
CAS No. |
1511728-22-5 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.3 |
Purity |
90 |
Origin of Product |
United States |
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